BenchChemオンラインストアへようこそ!

GENZ-882706(Raceme)

Neuroinflammation Microglia depletion CSF1R pharmacology

GENZ-882706 (Raceme) (CAS 2070861-46-8) is the racemic mixture of a potent, CNS-penetrant CSF1R inhibitor (Type II, DFG-out). This defined racemate is essential for stereochemical optimization studies and serves as a critical baseline for enantiomer-specific activity comparisons. Its terminal alkyne moiety enables CuAAC click chemistry for probe generation. Ideal for neuroinflammation research.

Molecular Formula C26H25N5O3
Molecular Weight 455.5 g/mol
Cat. No. B10801007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGENZ-882706(Raceme)
Molecular FormulaC26H25N5O3
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N
InChIInChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3
InChIKeyDRBFONOVLOXKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GENZ-882706 (Raceme) for CSF1R-Focused Discovery Programs: Procurement and Selection Overview


GENZ-882706 (Raceme) (CAS 2070861-46-8) is the racemic mixture of GENZ-882706, a potent small-molecule inhibitor of colony-stimulating factor 1 receptor (CSF1R/c-FMS) . Disclosed in WO2017015267A1 [1], this compound binds CSF1R in a DFG-out (Type II) conformation and demonstrates central nervous system (CNS) penetrance, targeting a kinase central to microglial survival and monocyte/macrophage function . As a racemate containing both enantiomers, GENZ-882706 (Raceme) offers distinct utility in stereochemical optimization studies and click chemistry applications via its terminal alkyne moiety .

Why Generic CSF1R Inhibitors Cannot Substitute for GENZ-882706 (Raceme)


Interchanging CSF1R inhibitors without consideration of their distinct biochemical profiles introduces significant experimental variability. While multiple CSF1R inhibitors exist, they exhibit substantial divergence in key parameters: binding conformation (Type I vs. Type II DFG-out), kinase selectivity (S-scores ranging from highly selective to multi-kinase profiles), and CNS penetrance . Furthermore, chiral purity profoundly affects pharmacological outcomes; the racemic form (GENZ-882706 Raceme) provides a baseline for enantiomer-specific activity comparisons that single-enantiomer preparations cannot offer. Consequently, generic substitution undermines result reproducibility and cross-study comparability in neuroinflammation and macrophage biology research [1].

Quantitative Comparative Evidence for GENZ-882706 (Raceme) Differentiation


CNS Penetration as a Differentiating Parameter Among CSF1R Inhibitors

GENZ-882706 (sCSF1Rinh) is characterized as CNS-penetrant based on pharmacokinetic evaluation . This attribute contrasts with CSF1R inhibitors like PLX3397 (Pexidartinib) and GW2580, which exhibit variable or limited brain exposure that can restrict their utility in neuroinflammation models [1]. For studies targeting microglia or CNS macrophages, CNS penetrance is a critical selection criterion not uniformly met across the inhibitor class.

Neuroinflammation Microglia depletion CSF1R pharmacology

CSF1R Inhibitor In Vitro Potency: GENZ-882706 vs. BLZ945 and PLX3397

In biochemical assays, GENZ-882706 exhibits an IC50 of 22 nM against CSF1R . This places its potency within the nanomolar range but distinguishes it from ultra-potent inhibitors like BLZ945 (Sotuletinib, IC50 = 1 nM ) and multi-kinase inhibitors like PLX3397 (Pexidartinib, IC50 = 20-24 nM for CSF1R with additional activity against c-Kit [IC50 = 10 nM] and Flt3 [IC50 = 160 nM]) [1]. The potency differential may be relevant when considering target engagement thresholds or off-target liabilities.

CSF1R inhibition Kinase assay Macrophage biology

Kinase Selectivity Profile: High Selectivity for CSF1R vs. Multi-Kinase Inhibitors

GENZ-882706 (sCSF1Rinh) demonstrates high selectivity for CSF1R with a selectivity score of S(35) = 0.005, indicating minimal off-target activity across a broad kinase panel . In contrast, PLX3397 (Pexidartinib) is a multi-kinase inhibitor with potent activity against CSF1R (20 nM), c-Kit (10 nM), and Flt3 (160 nM) [1]. For experiments requiring clean CSF1R-specific pharmacology, a selective inhibitor reduces confounding variables.

Kinase selectivity Off-target profiling CSF1R inhibitor

Binding Mode Distinction: DFG-Out (Type II) Conformation

GENZ-882706 binds CSF1R in the DFG-out (Type II) conformation . This binding mode differs from Type I inhibitors that occupy the ATP-binding pocket in the active DFG-in state. Type II inhibitors typically exhibit slower off-rates and may retain activity against certain resistance-associated kinase domain mutations. While direct residence time data for GENZ-882706 is not available, the DFG-out classification provides a mechanistic basis for differentiation when selecting inhibitors for specific structural or resistance-modeling applications.

CSF1R binding Type II inhibitor Kinase conformation

In Vivo Efficacy: Microglial and Macrophage Depletion in EAE Model

In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, GENZ-882706 at 30 mg/kg and 100 mg/kg doses significantly reduces microglia and monocyte/macrophage populations in the brain and spinal cord compared to vehicle and LPS controls [1]. This depletion is accompanied by significantly decreased levels of MCP-1, IL-6, IL-1β, and IP-10 in spinal cord homogenates versus vehicle-treated animals . While cross-comparative in vivo data with other CSF1R inhibitors in identical EAE protocols are not available, this establishes GENZ-882706's functional activity in a disease-relevant neuroinflammatory model.

Experimental autoimmune encephalomyelitis Microglia depletion In vivo pharmacology

Racemic Form: A Defined Chiral Baseline for Enantiomer-Specific Investigations

GENZ-882706 (Raceme) is explicitly designated as the racemic mixture of GENZ-882706, containing equimolar amounts of both enantiomers . The single-enantiomer form of GENZ-882706 (CAS 2070864-35-4) is also commercially available [1]. For structure-activity relationship (SAR) studies, procurement of the defined racemate provides a controlled baseline against which the activity of isolated enantiomers can be quantitatively compared—a capability not possible if only the single enantiomer is obtained.

Stereochemistry Enantiomer Racemate SAR

Optimal Research and Industrial Application Scenarios for GENZ-882706 (Raceme)


Microglia-Driven Neuroinflammation Modeling (EAE, LPS Challenge)

GENZ-882706 (Raceme) is optimized for studies investigating CSF1R-dependent microglial depletion in CNS disease models. Its demonstrated CNS penetrance and validated efficacy in EAE models make it a suitable tool for exploring the role of microglia and CNS-infiltrating macrophages in multiple sclerosis, Alzheimer's disease, and other neuroinflammatory conditions where CSF1R signaling drives pathology.

Stereochemical Structure-Activity Relationship (SAR) Campaigns

The defined racemic composition of GENZ-882706 (Raceme) makes it the appropriate reference standard for laboratories conducting enantiomer-specific SAR studies. Researchers can procure both the racemate (CAS 2070861-46-8) and the single enantiomer (CAS 2070864-35-4) to quantify enantiomer-specific potency differences (eudysmic ratios) and inform chiral optimization strategies in medicinal chemistry programs.

Click Chemistry Probe Development and Bioconjugation

GENZ-882706 (Raceme) contains a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This functional handle permits covalent conjugation to azide-bearing fluorophores, biotin tags, or solid supports, facilitating the generation of chemical probes for target engagement studies, cellular imaging, or affinity chromatography without requiring de novo synthesis of derivatized analogs.

CSF1R-Selective vs. Multi-Kinase Inhibitor Comparative Pharmacology

With its high kinase selectivity profile (S(35) = 0.005) , GENZ-882706 serves as an appropriate control in experiments designed to distinguish CSF1R-specific effects from those mediated by broader multi-kinase inhibition. It can be deployed alongside multi-kinase CSF1R inhibitors (e.g., PLX3397 [1]) to attribute observed phenotypes specifically to CSF1R blockade rather than secondary kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GENZ-882706(Raceme)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.